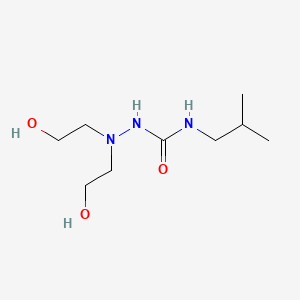
2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate carboxylic acid derivatives. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or water.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(2-hydroxyethyl)hydrazine-1-carboxamide: A related compound with similar structural features.
N-(2-Methylpropyl)hydrazine-1-carboxamide: Another hydrazine derivative with comparable properties.
Uniqueness
2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
CAS No. |
62751-69-3 |
|---|---|
Molecular Formula |
C9H21N3O3 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C9H21N3O3/c1-8(2)7-10-9(15)11-12(3-5-13)4-6-14/h8,13-14H,3-7H2,1-2H3,(H2,10,11,15) |
InChI Key |
CIMAILWRWIHKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















